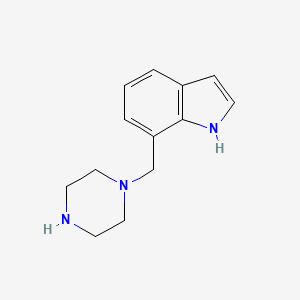
6-Bromo-7-chloro-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-chloroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For example, 6-bromo-4-hydroxyquinoline can be chlorinated to yield 6-bromo-7-chloroquinoline-4-carboxylic acid .
Industrial Production Methods
Industrial production of 6-bromo-7-chloroquinoline-4-carboxylic acid may involve large-scale bromination and chlorination processes using appropriate catalysts and reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
6-Bromo-7-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Coupling Products: Biaryl compounds.
科学的研究の応用
6-Bromo-7-chloroquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-bromo-7-chloroquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, such as DNA or proteins, to exert its biological effects. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
6-Bromo-4-chloroquinoline: Lacks the carboxylic acid group.
7-Chloroquinoline-4-carboxylic acid: Lacks the bromine atom.
6-Bromoquinoline-4-carboxylic acid: Lacks the chlorine atom.
Uniqueness
6-Bromo-7-chloroquinoline-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
特性
分子式 |
C10H5BrClNO2 |
|---|---|
分子量 |
286.51 g/mol |
IUPAC名 |
6-bromo-7-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h1-4H,(H,14,15) |
InChIキー |
WLAOGRSWTBYAQK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=C(C(=CC2=C1C(=O)O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)





![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)







